molecular formula C20H24N6O3 B2802967 4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946311-09-7

4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2802967
CAS No.: 946311-09-7
M. Wt: 396.451
InChI Key: WWKBELMHJFWQHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C20H24N6O3 and its molecular weight is 396.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Research by Haiza et al. (2000) demonstrated the synthesis of similar compounds like 3-methyl-5-oxo-5H-7-phenyl-thiazolo(3,2-a)pyrimidine-6-carboxamide, derived from similar chemical processes. This study highlights the chemical pathways and synthesis methods for compounds structurally related to the specified compound.

  • Complexation with Lanthanides : A study by Kobayashi et al. (2019) on complexation properties of similar compounds with lanthanides provides insights into their chemical interactions and structural character. This research is significant for understanding the chemical behavior of such compounds in the presence of lanthanides.

  • Novel Synthesis Methods : Abdelriheem et al. (2017) and Stavytskyi et al. (2020) have explored new methods for synthesizing compounds related to the specified chemical, focusing on pyrazolo and triazine derivatives. These studies contribute to the development of novel synthetic routes for such compounds.

  • Structural and Functional Analysis : Research by Abdel‐Aziz et al. (2008) and Kharchenko et al. (2008) present an analysis of the structural and functional aspects of similar compounds. These studies provide a deeper understanding of the chemical characteristics and potential applications.

  • Reactivity and Transformation : Papers by Quintela et al. (1996), Žirgulevičiūtė et al. (2015), and Soliman et al. (2020) discuss the reactivity and transformation of similar compounds, providing insights into their potential applications in various fields, including pharmacology and materials science.

  • Antibacterial and Antitumor Activity : The research by Clark et al. (1986), Okawa et al. (1997), and Abu‐Hashem et al. (2020) explore the antibacterial and antitumor properties of compounds structurally similar to the specified chemical. This research is crucial for understanding the potential biomedical applications of these compounds.

Properties

IUPAC Name

8-(4-methylphenyl)-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O3/c1-14-5-7-15(8-6-14)25-12-13-26-19(29)17(22-23-20(25)26)18(28)21-9-3-11-24-10-2-4-16(24)27/h5-8H,2-4,9-13H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKBELMHJFWQHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCCN4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.